![molecular formula C8H8N2 B1621335 3-Methylimidazo[1,5-a]pyridine CAS No. 6558-63-0](/img/structure/B1621335.png)
3-Methylimidazo[1,5-a]pyridine
Overview
Description
3-Methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which consists of a fused imidazole and pyridine ring. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry, materials science, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of magnesium nitride (Mg3N2). This reaction proceeds under mild conditions and yields the desired imidazo[1,5-a]pyridine derivatives with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Biological and Pharmacological Applications
3-MeI has been identified as a promising scaffold in drug discovery due to its diverse biological activities. Research indicates that derivatives of 3-MeI exhibit various pharmacological effects, including:
- Anticancer Activity : Several studies have demonstrated that 3-MeI derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds derived from 3-MeI have shown efficacy against breast cancer cells (MCF-7) and other malignancies by targeting specific cellular pathways .
- Antimicrobial Properties : 3-MeI derivatives have been explored for their antibacterial and antifungal activities. Certain compounds have been identified as effective against resistant strains of bacteria, showcasing their potential as therapeutic agents .
- Neurological Applications : Some studies suggest that 3-MeI derivatives may act as neuroprotective agents, with potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems .
Table 1: Summary of Biological Activities of 3-MeI Derivatives
Activity Type | Example Compounds | Target Pathways/Mechanisms |
---|---|---|
Anticancer | Zolpidem, Alpidem | Apoptosis induction, cell cycle arrest |
Antimicrobial | Various derivatives | Inhibition of bacterial growth |
Neuroprotective | Specific analogs | Modulation of neurotransmitter levels |
Synthesis and Chemical Modifications
The synthesis of 3-MeI and its derivatives is crucial for exploring their applications. Recent advancements have focused on efficient synthetic methodologies to produce these compounds with high yields and purity. Notable strategies include:
- Multicomponent Reactions : Innovative synthetic routes utilizing multicomponent reactions have been developed to create complex 3-MeI derivatives efficiently. These methods allow for the rapid assembly of diverse chemical entities from simple precursors .
- Functionalization Techniques : The ability to functionalize the imidazo[1,5-a]pyridine core at various positions enhances the biological activity and specificity of the resulting compounds. Techniques such as C–H functionalization are being explored to modify the core structure without extensive synthetic steps .
Table 2: Synthetic Methods for 3-MeI Derivatives
Methodology | Description | Yield (%) |
---|---|---|
Multicomponent Reactions | One-pot synthesis from simple building blocks | Up to 90% |
C–H Functionalization | Direct modification of hydrogen atoms | Variable |
Ugi Reaction | Four-component coupling for complex structures | High yields |
Material Science Applications
Beyond pharmacological uses, 3-MeI derivatives are being investigated for their applications in material science:
- Optoelectronic Devices : The unique electronic properties of imidazo[1,5-a]pyridine derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs) and solar cells. Their luminescent properties are being harnessed to improve device efficiency .
- Sensors : Research has shown that certain 3-MeI derivatives can function as effective sensors for detecting metal ions or biological molecules due to their selective binding capabilities .
Table 3: Material Science Applications of 3-MeI Derivatives
Application Type | Characteristics | Examples |
---|---|---|
Optoelectronic Devices | High luminescence, good charge mobility | OLEDs, solar cells |
Sensors | Selective binding, high sensitivity | Metal ion detection |
Case Studies
Several case studies highlight the practical applications of 3-MeI in drug development and materials science:
- Case Study 1 : A study evaluated a series of novel 3-MeI derivatives for their anticancer properties against various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to the parent compound .
- Case Study 2 : Researchers developed a luminescent probe based on a modified imidazo[1,5-a]pyridine structure for cellular imaging. This probe demonstrated excellent performance in detecting specific biomolecules with minimal cytotoxicity, showcasing its potential in biomedical applications .
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyridine varies depending on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved can differ based on the biological context and the specific derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyrimidine
Uniqueness
3-Methylimidazo[1,5-a]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for drug discovery and other applications .
Biological Activity
3-Methylimidazo[1,5-a]pyridine (3-MeI) is a heterocyclic compound that has garnered significant attention due to its biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound is a member of the imidazo[1,5-a]pyridine family, which has been recognized for its diverse pharmacological properties.
Anticancer Properties
3-MeI has been extensively studied for its potential anticancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of 3-MeI can induce apoptosis in human breast cancer cells (MCF-7) by disrupting microtubule assembly and affecting cell cycle progression. Specifically, compounds derived from 3-MeI have been reported to arrest the cell cycle at the G2/M phase and induce apoptosis through mechanisms involving mitochondrial membrane potential changes and caspase activation .
Table 1: Cytotoxic Activity of 3-MeI Derivatives
Compound | GI50 (μM) | Mechanism of Action |
---|---|---|
5d | 1.06-14.9 | Microtubule disruption |
5l | 0.43-7.73 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, 3-MeI has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Mycobacterium tuberculosis. The mechanism appears to involve interaction with bacterial cell components, leading to inhibition of growth and replication.
Structure-Activity Relationship (SAR)
The biological activity of 3-MeI can be significantly influenced by structural modifications. Research has highlighted that variations in substituents on the imidazo[1,5-a]pyridine scaffold can enhance or diminish its biological efficacy. For example, introducing different functional groups can optimize interactions with biological targets, thereby improving potency against specific diseases .
Study on Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of several imidazo[1,5-a]pyridine derivatives against a panel of sixty human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with GI50 values as low as 0.43 μM, showcasing their potential as effective anticancer agents .
Multicomponent Synthesis and Evaluation
Recent advancements in synthetic methodologies have led to the development of novel tetrazole-linked imidazo[1,5-a]pyridines. These compounds were synthesized using an optimized multicomponent reaction approach, yielding high product purity and biological activity. The synthesized compounds were evaluated for their anticancer properties, further confirming the versatile utility of the imidazo[1,5-a]pyridine scaffold in drug development .
The mechanisms through which 3-MeI exerts its biological effects are multifaceted:
- Apoptosis Induction : In cancer cells, 3-MeI derivatives can trigger apoptosis through mitochondrial pathways involving cytochrome c release and activation of caspases.
- Microtubule Disruption : Certain derivatives inhibit tubulin polymerization, leading to cell cycle arrest.
- Antimicrobial Action : The compound interacts with bacterial membranes or metabolic pathways critical for bacterial survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methylimidazo[1,5-a]pyridine, and how are reaction conditions optimized?
The synthesis of this compound typically involves cyclocondensation of 2-aminomethylpyridine derivatives. A validated method uses nitromethane, 2-pyridinamine, polyphosphoric acid (PPA), and phosphoric acid (H₃PO₄) under heating at 160°C, followed by hydrolysis and isolation (yield: ~60–70%) . Optimization includes adjusting solvent systems (e.g., ethanol/water mixtures) and catalyst ratios to enhance regioselectivity. For example, substituting nitromethane with 1-nitropropane yields 3-ethyl derivatives, demonstrating the flexibility of nitroalkane precursors .
Q. How is the structural integrity of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry and intermolecular interactions. Studies reveal that this compound forms π-π stacking and C–H⋯N hydrogen bonds, stabilizing its crystal lattice . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to validate purity and regiochemistry, with characteristic signals for the methyl group (δ ~2.5 ppm in ¹H NMR) and fused heterocyclic backbone .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced properties?
Density functional theory (DFT) calculations, such as those using the B3LYP functional, predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. For example, the Colle-Salvetti correlation-energy formula can model electron density distribution, aiding in the design of derivatives with tailored fluorescence or catalytic activity . Computational docking studies further identify potential binding modes for biological targets, such as cannabinoid receptors (CB2) .
Q. What strategies resolve contradictory data in biological activity studies of imidazo[1,5-a]pyridine derivatives?
Contradictions in biological activity (e.g., antimicrobial vs. anticancer efficacy) require systematic SAR studies. For instance, substituting the methyl group with electron-withdrawing groups (e.g., bromo, ethynyl) alters interactions with bacterial enzymes (e.g., JAK1/2 inhibition) . Dose-response assays and kinetic analyses (e.g., Lineweaver-Burk plots) clarify inhibition mechanisms, while thermodynamic studies (ΔG calculations) quantify binding affinity .
Q. How do ligand modifications impact the catalytic applications of this compound derivatives?
Phosphino-substituted derivatives (e.g., 1-phosphinoimidazo[1,5-a]pyridine) serve as ligands in Suzuki-Miyaura cross-coupling reactions. Key modifications include:
- Introducing aryl groups at the 3-position to enhance steric bulk and electron donation .
- Optimizing palladium catalyst systems (e.g., Pd(OAc)₂ with DIPPF) to improve yields (>80%) in C–C bond-forming reactions .
Q. What role do intermolecular interactions play in the material science applications of these compounds?
Imidazo[1,5-a]pyridines exhibit large Stokes shifts (>100 nm) and high quantum yields (Φ ~0.6), making them ideal blue emitters in OLEDs. Crystal packing analysis shows that C–H⋯π interactions and intramolecular charge transfer (ICT) govern photophysical properties. For example, Re(I) complexes with pyridylimidazo[1,5-a]pyridine ligands display dual emission, tunable via ligand substitution .
Q. Methodological Tables
Table 1. Key Synthetic Conditions for this compound Derivatives
Precursor | Catalyst System | Temperature | Yield | Application | Reference |
---|---|---|---|---|---|
2-Aminomethylpyridine | PPA/H₃PO₄ | 160°C | 63% | Base compound synthesis | |
1-Nitropropane | PPA | 160°C | 58% | 3-Ethyl derivative | |
Di-2-pyridyl ketones | Pd(OAc)₂/DIPPF | 100°C | 82% | Phosphino ligand synthesis |
Table 2. Computational Parameters for Electronic Structure Analysis
Property | Method | Key Finding | Reference |
---|---|---|---|
HOMO-LUMO Gap | B3LYP/6-31G(d) | 4.2 eV (predicts redox activity) | |
Binding Energy (CB2) | AutoDock Vina | ΔG = -9.8 kcal/mol (agonist design) |
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-9-6-8-4-2-3-5-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYQVTCKDHMPEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388016 | |
Record name | 3-methylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6558-63-0 | |
Record name | 3-Methylimidazo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6558-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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